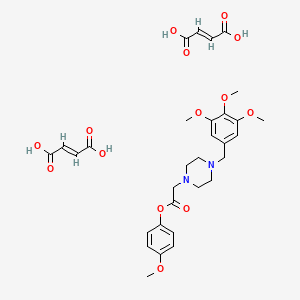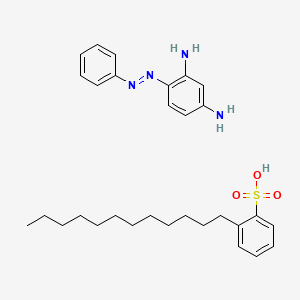
Butanamide, 2-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-N-(2-ethylhexyl)-3-oxo-, ion(1-), sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanamide, 2-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-N-(2-ethylhexyl)-3-oxo-, ion(1-), sodium is a complex organic compound with a unique structure that includes an azo group, a sulfonamide group, and a butanamide backbone
Méthodes De Préparation
The synthesis of Butanamide, 2-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-N-(2-ethylhexyl)-3-oxo-, ion(1-), sodium typically involves multiple steps. The process begins with the preparation of the azo compound through a diazotization reaction, followed by coupling with a suitable amine. The sulfonamide group is introduced through sulfonation, and the final product is obtained by reacting with butanamide and sodium ions under controlled conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products depending on the conditions.
Reduction: The azo group can also be reduced to form amines.
Substitution: The sulfonamide group can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Butanamide, 2-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-N-(2-ethylhexyl)-3-oxo-, ion(1-), sodium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts color to the compounds.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can interact with biological molecules. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates. The exact pathways and targets depend on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Similar compounds include other azo compounds and sulfonamides. Compared to these, Butanamide, 2-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-N-(2-ethylhexyl)-3-oxo-, ion(1-), sodium is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Similar compounds include:
Azo dyes: Known for their vibrant colors and used in various industrial applications.
Sulfonamide drugs: Used as antibiotics due to their ability to inhibit bacterial enzymes.
This compound’s unique combination of an azo group, sulfonamide group, and butanamide backbone makes it a versatile and valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
71750-85-1 |
|---|---|
Formule moléculaire |
C18H27N4NaO5S |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
sodium;N-(2-ethylhexyl)-2-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-3-oxobutanamide |
InChI |
InChI=1S/C18H27N4O5S.Na/c1-4-6-7-13(5-2)11-20-18(25)17(12(3)23)22-21-15-10-14(28(19,26)27)8-9-16(15)24;/h8-10,13,24H,4-7,11H2,1-3H3,(H,20,25)(H2,19,26,27);/q-1;+1 |
Clé InChI |
XKBIMMNEZBLEKD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CNC(=O)[C-](C(=O)C)N=NC1=C(C=CC(=C1)S(=O)(=O)N)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



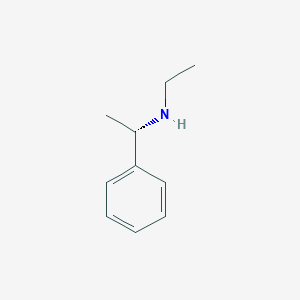
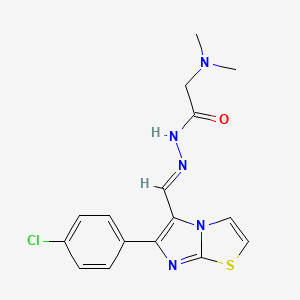
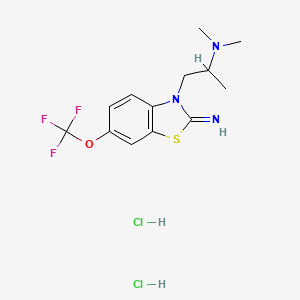

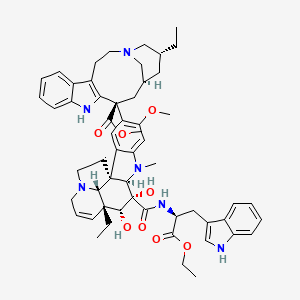
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(2-methylpropyl)-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12763136.png)
![4-[(1R,2R)-2-(4-benzhydrylpiperazin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12763140.png)
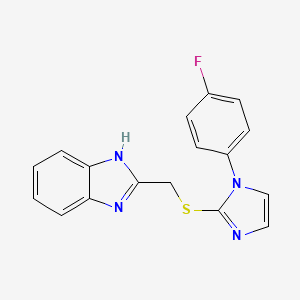
![2-[[4-[Butyl(2-hydroxyethyl)amino]-2-methylphenyl]azo]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B12763147.png)
